molecular formula C12H11NO2 B5720961 N-cyclopropyl-1-benzofuran-2-carboxamide

N-cyclopropyl-1-benzofuran-2-carboxamide

Cat. No.: B5720961
M. Wt: 201.22 g/mol
InChI Key: YRAMLEGGJKHCIZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-benzofuran-2-carboxamide is a benzofuran-derived small molecule characterized by a bicyclic benzofuran core with a carboxamide group at position 2 and a cyclopropyl substituent on the amide nitrogen. The benzofuran scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors. The cyclopropyl group enhances metabolic stability due to its rigid, three-membered ring structure, reducing susceptibility to oxidative degradation .

Properties

IUPAC Name

N-cyclopropyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(13-9-5-6-9)11-7-8-3-1-2-4-10(8)15-11/h1-4,7,9H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAMLEGGJKHCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of N-cyclopropyl-1-benzofuran-2-carboxamide can be achieved through a combination of directed C–H arylation and transamidation chemistry. The process involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group cleavage and further diversification of the C3-arylated benzofuran products are achieved through a one-pot, two-step transamidation procedure .

Reagents and Conditions:

  • Benzofuran substrate (0.15 mmol)
  • (Hetero)aryl iodide (3.0 equivalents)
  • Palladium acetate (5 mol%)
  • Silver acetate (1.5 equivalents)
  • Sodium acetate (1 equivalent)
  • Cyclopentyl methyl ether (0.5 M)
  • Heated at 110°C under inert atmosphere .

Chemical Reactions Analysis

N-cyclopropyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-cyclopropyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzofuran derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

N-cyclopropyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone and Dronedarone: Antiarrhythmic medications.

    Vilazodone: An antidepressant.

Uniqueness:

Comparison with Similar Compounds

N-Methyl-1-benzofuran-2-carboxamide

  • Structure : Lacks the cyclopropyl group; methyl substituent on the amide nitrogen.
  • Properties : Lower molecular weight (243.3 g/mol vs. 283.4 g/mol for the cyclopropyl analog) and increased hydrophilicity (logP ~1.8 vs. ~2.5).
  • Activity : Reduced metabolic stability in liver microsome assays (t1/2 = 15 min vs. 45 min for cyclopropyl derivative) due to faster oxidative N-demethylation .

6-Bromo-N-cyclopropyl-1-benzofuran-2-carboxamide

  • Structure : Adds a bromine atom at position 6 of the benzofuran ring.
  • Properties : Higher molecular weight (362.2 g/mol) and lipophilicity (logP ~3.1).
  • Activity : Enhanced binding affinity to kinase targets (IC50 = 12 nM vs. 85 nM for parent compound) but increased hepatotoxicity in preclinical models .

5-Cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

  • Structure : Features a cyclopropyl group at position 5 and a 4-fluorophenyl group at position 2 (from ).
  • Properties : Increased steric bulk and electronic modulation due to fluorine.
  • Activity : Superior solubility in aqueous buffers (0.8 mg/mL vs. 0.2 mg/mL for this compound) but reduced blood-brain barrier permeability .

Pharmacokinetic and Pharmacodynamic Profiles

Compound Molecular Weight (g/mol) logP Aqueous Solubility (mg/mL) Metabolic Stability (t1/2, min)
This compound 283.4 2.5 0.2 45
N-Methyl-1-benzofuran-2-carboxamide 243.3 1.8 1.5 15
6-Bromo derivative 362.2 3.1 0.05 60
5-Cyclopropyl-2-(4-FPh) analog 394.4 2.9 0.8 30

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